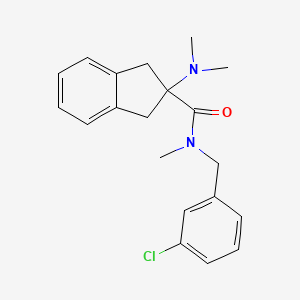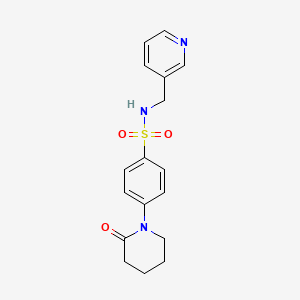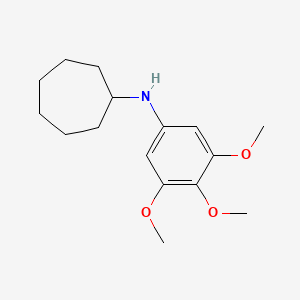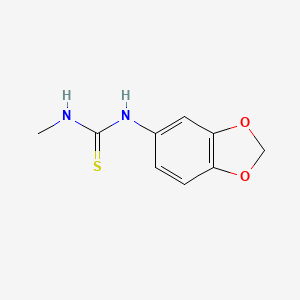
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide, also known as SNC80, is a synthetic compound that belongs to the family of opioids. It is a highly selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is mainly located in the peripheral and central nervous system. SNC80 has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain and addiction.
作用机制
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide acts as a highly selective agonist for the delta-opioid receptor. When it binds to the receptor, it activates a signaling pathway that leads to the inhibition of the release of neurotransmitters such as substance P and glutamate. This inhibition leads to a decrease in pain transmission and a reduction in the rewarding effects of opioids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and to increase the release of anti-inflammatory cytokines. It has also been shown to increase the release of endogenous opioids, such as enkephalins and endorphins. Additionally, this compound has been shown to have anxiolytic effects, reducing anxiety in animal models.
实验室实验的优点和局限性
One advantage of using N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide in lab experiments is its high selectivity for the delta-opioid receptor. This allows for more specific targeting of the receptor and reduces the risk of off-target effects. Additionally, this compound has been extensively studied, and there is a large body of literature on its effects and mechanisms of action. However, one limitation of using this compound is its relatively low potency compared to other opioid agonists. This can make it more difficult to achieve the desired effects in some experimental settings.
未来方向
There are a number of potential future directions for research on N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide. One area of interest is in the development of more potent and selective delta-opioid receptor agonists. Additionally, there is interest in exploring the potential therapeutic applications of this compound in other areas, such as anxiety disorders and depression. Finally, there is interest in exploring the potential of this compound as a tool for studying the delta-opioid receptor and its signaling pathways in greater detail.
合成方法
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzylamine with 2-indanecarboxylic acid followed by the addition of dimethylamine and methyl iodide. Another method involves the reaction of 3-chlorobenzyl chloride with 2-indanone followed by the addition of dimethylamine and methyl iodide.
科学研究应用
N-(3-chlorobenzyl)-2-(dimethylamino)-N-methyl-2-indanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of chronic pain, such as neuropathic pain and inflammatory pain. It has also been shown to have potential anti-addictive effects, particularly in the context of opioid addiction. This compound has been shown to reduce the rewarding effects of opioids and to decrease the severity of withdrawal symptoms.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(dimethylamino)-N-methyl-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-22(2)20(12-16-8-4-5-9-17(16)13-20)19(24)23(3)14-15-7-6-10-18(21)11-15/h4-11H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKGQJFABPLJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC2=CC=CC=C2C1)C(=O)N(C)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![dimethyl [(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-4,1-phenylene)]biscarbamate](/img/structure/B5163361.png)
![5-[4-(3-pyridinylmethyl)-1-piperazinyl]-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5163369.png)
![N-(2,5-dimethoxy-4-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5163376.png)
![1-(hydroxymethyl)-17-(4-iodo-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5163387.png)
![2-[(3-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5163401.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5163410.png)



![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-butoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5163444.png)
![4-[(3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5163447.png)
![1-[3-(2,4-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5163452.png)
